7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione
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Overview
Description
7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds that have been widely studied for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and ethyl chloroacetate.
Cyclization: The starting materials undergo cyclization to form the quinazoline core structure.
Substitution: Chlorination and methylation reactions are performed to introduce the chloro and methylamino groups, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit various activities, such as antimicrobial, antiviral, or anticancer properties, making it a subject of interest in drug discovery and development.
Medicine
In medicine, derivatives of quinazoline compounds are explored for their therapeutic potential in treating diseases like cancer, infections, and neurological disorders.
Industry
Industrially, this compound may be used in the development of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, known for its diverse biological activities.
4-Aminoquinazoline: A derivative with potential anticancer properties.
2-Methylquinazoline: Another derivative studied for its pharmacological effects.
Uniqueness
7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Properties
CAS No. |
90070-32-9 |
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Molecular Formula |
C11H14ClN3S |
Molecular Weight |
255.77 g/mol |
IUPAC Name |
7-chloro-1-ethyl-3-(methylamino)-2H-quinazoline-4-thione |
InChI |
InChI=1S/C11H14ClN3S/c1-3-14-7-15(13-2)11(16)9-5-4-8(12)6-10(9)14/h4-6,13H,3,7H2,1-2H3 |
InChI Key |
ZWHZZBMTXPXFQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CN(C(=S)C2=C1C=C(C=C2)Cl)NC |
Origin of Product |
United States |
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